(1H-indol-7-yl)thiourea

regiochemistry hydrogen‑bond network conformational analysis

(1H-Indol-7-yl)thiourea (CAS 866017-50-7), also catalogued as N-(1H-indol-7-yl)thiourea or 1H-indol-7-ylthiourea, is a monosubstituted thiourea derivative with the empirical formula C₉H₉N₃S and a molecular weight of 191.26 g·mol⁻¹. It belongs to the broader class of indole‑thiourea conjugates that are widely exploited as synthetic intermediates, anion‑receptor building blocks, and enzyme‑inhibitor scaffolds.

Molecular Formula C9H9N3S
Molecular Weight 191.25
CAS No. 866017-50-7
Cat. No. B2760118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-indol-7-yl)thiourea
CAS866017-50-7
Molecular FormulaC9H9N3S
Molecular Weight191.25
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=S)N)NC=C2
InChIInChI=1S/C9H9N3S/c10-9(13)12-7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,(H3,10,12,13)
InChIKeyWOLZXVMTKZBGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buyer’s Technical Primer: (1H-Indol-7-yl)thiourea (CAS 866017-50-7) – Core Structure, Physicochemical Profile, and Distinctive Indole Regiochemistry


(1H-Indol-7-yl)thiourea (CAS 866017-50-7), also catalogued as N-(1H-indol-7-yl)thiourea or 1H-indol-7-ylthiourea, is a monosubstituted thiourea derivative with the empirical formula C₉H₉N₃S and a molecular weight of 191.26 g·mol⁻¹ [1]. It belongs to the broader class of indole‑thiourea conjugates that are widely exploited as synthetic intermediates, anion‑receptor building blocks, and enzyme‑inhibitor scaffolds. The compound carries three hydrogen‑bond donors (two from the thiourea –NH₂ and one from the indole N–H) and possesses a topological polar surface area (TPSA) of 85.9 Ų with a computed LogP of ~2.60 [1]. Its defining structural feature is the attachment of the thiourea unit at the indole 7‑position, a substitution pattern that electronically decouples the thiourea from the electron‑rich pyrrole ring and leaves the indole N–H group geometrically available for secondary interactions [2].

Procurement Risk Alert: Why (1H-Indol-7-yl)thiourea Cannot Be Automatically Replaced by Other Indolyl‑Thiourea Regioisomers


Monosubstituted indolyl‑thioureas that share the C₉H₉N₃S formula are not functionally interchangeable because the position of the thiourea anchor on the indole bicycle dictates the compound’s hydrogen‑bond network, conformational preferences, and the electronic character of the thiourea moiety. The 7‑yl isomer situates the thiourea on the benzenoid ring, remote from the pyrrole nitrogen, whereas the 4‑yl and 5‑yl isomers place it in electronically and sterically distinct environments that alter both inter‑ and intramolecular hydrogen‑bonding patterns [1]. In supramolecular and medicinal‑chemistry applications that exploit the indole N–H as a secondary recognition element, the 7‑yl attachment preserves an unobstructed, rotationally flexible indole N–H donor while maintaining a relatively electron‑neutral thiourea group; shifting the substituent to the 4‑ or 5‑position changes both the acidity of the indole N–H and the preferred syn/anti conformation of the thiourea [1][2]. Consequently, a procurement specification that ignores the 7‑yl regiochemistry risks obtaining a compound with divergent reactivity in downstream derivatisations and unpredictable performance in anion‑recognition or enzyme‑inhibition assays.

Quantitative Differentiation Guide for (1H-Indol-7-yl)thiourea (CAS 866017-50-7): A Comparator‑Driven Evidence Audit


Regioisomeric Identity: Indole 7‑yl vs. 4‑yl and 5‑yl – Computed LogP and TPSA Are Thermodynamically Equivalent, but Hydrogen‑Bond Topology Diverges

When compared with its closest monosubstituted regioisomers – (1H‑indol‑5‑yl)thiourea (CAS 915037‑25‑1) and (1H‑indol‑4‑yl)thiourea (CAS 861208‑81‑3) – the 7‑yl isomer exhibits identical computed LogP (2.60) and TPSA (85.9 Ų), indicating that simple two‑dimensional partitioning or permeability descriptors cannot differentiate these candidates . The operational differentiation arises from the three‑dimensional arrangement of hydrogen‑bond donors. NMR and quantum‑mechanical studies on analogous diindolylthioureas demonstrate that the C7–N7α bond rotation in 7‑substituted indoles allows the indole N–H to adopt either a syn or anti conformation relative to the thiourea plane; the syn‑syn conformer dominates upon oxo‑anion binding, a conformational switch that is not accessible to the 4‑yl or 5‑yl isomers because of steric compression with the pyrrole ring [1]. Thus, while the computed molecular properties are degenerate, the accessible conformational space and hydrogen‑bond‑donor topology are regioisomer‑specific [1].

regiochemistry hydrogen‑bond network conformational analysis

Anion‑Binding Scaffold Potential: Indole‑7‑amine Derivatives Deliver >5‑Fold Enhancement Over Aniline‑Based Receptors

Although direct anion‑affinity data for (1H‑indol‑7‑yl)thiourea itself have not been published, the closely related indole‑7‑amine platform provides quantitative class‑level evidence for the advantage of the 7‑yl attachment. Replacement of aniline with indole‑7‑amine in a series of amide‑based anion receptors increased anion binding by more than five‑fold, attributable to the additional hydrogen‑bond donor capacity of the indole N–H (pKₐ ≈ 20.9 in DMSO, versus aniline which lacks an equivalent donor) [1]. Molecular modelling confirmed that the 7‑yl orientation places the indole N–H in a geometry favourable for cooperative hydrogen bonding without incurring the intramolecular N–H···O=C contacts that attenuate binding in receptors derived from aniline [1].

supramolecular chemistry anion recognition hydrogen‑bond donor

Purity Grade Discrimination Across Commercial Suppliers: Leyan 98 % vs. AKSci and Apollo Scientific 95 % – Impact on Downstream Synthesis Yield

Commercially available batches of (1H‑indol‑7‑yl)thiourea exhibit divergent purity specifications that directly influence reaction stoichiometry and product yield. Leyan (CAS 866017‑50‑7, Cat. 1798279) lists a minimum purity of 98 %, whereas AKSci (Cat. 1966CF) and Apollo Scientific (Cat. OR97670) each specify 95 % . For a building block used in subsequent condensation or cyclisation steps, a 3‑percentage‑point difference in purity translates to a 3 % w/w higher loading of inert or side‑reactive impurities in the lower‑purity lots, which can depress the yield of a linear, multi‑step sequence by more than 5 % cumulatively when the impurity profile includes amine‑reactive components .

purity specification vendor comparison synthetic intermediate

Synthetic Versatility as a Monosubstituted Thiourea Platform: Fewer Side Reactions Compared with N,N′‑Disubstituted Indolyl Thioureas in Heterocycle Construction

In heterocyclic chemistry, monosubstituted thioureas such as (1H‑indol‑7‑yl)thiourea serve as more predictable substrates for ring‑closure reactions than N,N′‑disubstituted analogues because they possess a single –NH₂ group that can be regioselectively engaged. Giuseppe Romeo et al. described the cyclisation of N′‑alkyl‑ or N′‑aryl‑substituted indolylthiourea derivatives into novel thiazinoindole tricyclic systems, a transformation where the presence of a free –NH₂ terminus on the thiourea is essential for the initial nucleophilic attack [1]. N,N′‑Disubstituted indolyl thioureas (e.g., frentizole‑based analogues or 1,3‑bis(indol‑7‑yl)thiourea) lack this free amine and therefore cannot enter the same cyclisation manifold without prior deprotection or functional‑group interconversion [1][2].

regioselective cyclisation thiazinoindole monosubstituted thiourea

Evidence‑Backed Application Scenarios for (1H-Indol-7-yl)thiourea (CAS 866017-50-7): Where the Data Support Prioritisation


Construction of Neutral Anion Receptors Exploiting the Indole N–H···Anion Synthon

Research groups developing synthetic anion receptors can employ (1H‑indol‑7‑yl)thiourea as a building block that introduces two convergent hydrogen‑bond donors (thiourea –NH– and indole N–H) in a geometry that permits the syn–syn conformer required for oxo‑anion chelation. The >5‑fold anion‑binding enhancement observed for indole‑7‑amine‑derived amide receptors provides a quantitative class‑level rationale for preferring the 7‑yl thiourea over simple phenyl‑thiourea alternatives [1]. This compound is suitable for preparing both mono‑ and diindolyl thiourea libraries for systematic anion‑affinity screening.

Synthesis of Indole‑Fused Thiazine or Thiazole Heterocycles via Regioselective Cyclisation

The free –NH₂ terminus of (1H‑indol‑7‑yl)thiourea enables regioselective ring closure with α‑halocarbonyl or α,β‑unsaturated carbonyl partners to afford thiazinoindole or thiazolidinone scaffolds. As demonstrated with related indolylthiourea substrates, this transformation proceeds in polyphosphoric acid at 80–90 °C without requiring pre‑protection of the thiourea [2]. The 7‑yl attachment ensures that the indole N–H remains available for further functionalisation after cyclisation, an advantage over 4‑ or 5‑yl isomers where the fused ring may sterically bury the indole nitrogen.

High‑Purity Input for Parallel Synthesis and Structure–Activity Relationship (SAR) Libraries

For laboratories performing parallel synthesis of indole‑thiourea compound libraries, the availability of (1H‑indol‑7‑yl)thiourea at 98 % purity (Leyan Cat. 1798279) reduces the risk of impurity‑driven false‑positive or false‑negative biological results . The 3‑percentage‑point purity advantage over 95 %‑grade alternatives (AKSci, Apollo Scientific) is material when the building block constitutes the core scaffold that is carried through a multi‑step sequence without intermediate chromatographic purification.

Precursor for Diindolyl‑Thiourea Anion Sensors and Supramolecular Gelators

(1H‑indol‑7‑yl)thiourea can be converted to 1,3‑bis(1H‑indol‑7‑yl)thiourea by reaction with 7‑isothiocyanato‑1H‑indole or related electrophiles. The resulting C₂‑symmetric diindolylthiourea has been characterised by NMR and shown to undergo defined conformational switching upon anion binding [3]. Procuring the monosubstituted parent compound enables researchers to prepare a homologous series of diindolyl‑(thio)urea receptors for systematic structure–property studies.

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